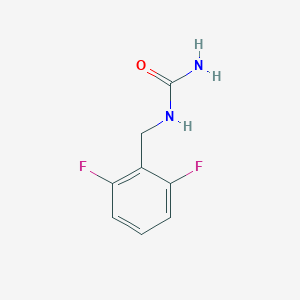

Urea, (2,6-difluorobenzyl)-

概要

説明

準備方法

合成ルートと反応条件: ラミプリルジケトピペラジンの調製には、ラミプリルの環化が含まれます。 このプロセスは、乾燥空気条件下で起こり、ジケトピペラジン誘導体の生成につながります . 反応には通常、高速液体クロマトグラフィーを使用して分解産物の生成を監視することが含まれます .

工業的生産方法: ラミプリルの工業的生産には、N-[(S)-1-エトキシカルボニル-3-フェニルプロピル]-L-アラニンや2-アザビシクロオクタン-3-カルボン酸などの重要な中間体の合成が含まれます . これらの中間体は、縮合反応、それに続く触媒的水素化および精製プロセスを経て、ラミプリルを生成します . ラミプリルジケトピペラジンの分解産物としての生成は、通常、制御された貯蔵条件と安定化剤の使用によって最小限に抑えられます .

化学反応の分析

反応の種類: ラミプリルジケトピペラジンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を生成する可能性があります。

還元: 還元反応は、ジケトピペラジン構造をその前駆体形式に戻すことができます。

置換: 置換反応は、ジケトピペラジン環に異なる官能基を導入して、その生物活性を変化させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤や求核剤を置換反応に用いることができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性がありますが、還元は元のラミプリル構造を再生する可能性があります。

4. 科学研究への応用

ラミプリルジケトピペラジンは、以下を含むいくつかの科学研究の応用があります。

化学: この化合物は、ジケトピペラジンの安定性と反応性を調べるためのモデルシステムとして使用されます。

生物学: これは、環状ペプチドの生物活性を調査し、それらの生物学的標的との相互作用を調査するためのツールとして役立ちます。

医学: ラミプリルジケトピペラジンに関する研究は、ラミプリルの分解経路とその薬効と安全性への潜在的な影響を理解するのに役立ちます。

科学的研究の応用

Anti-Cancer Activity

Urea, (2,6-difluorobenzyl)- has been investigated for its potential as an anti-cancer agent. Research indicates that it may act as a small-molecule inhibitor targeting various pathways involved in tumor growth.

- Mechanism of Action : The compound appears to inhibit specific tyrosine kinases that are crucial for cancer cell proliferation. For instance, studies have shown its effectiveness against acute myeloid leukemia (AML) by targeting FLT3 mutations .

Anti-Inflammatory Effects

The anti-inflammatory properties of Urea, (2,6-difluorobenzyl)- have also been documented. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

- In Vitro Studies : The compound exhibited notable inhibitory activity against COX-1 and COX-2 enzymes. For example, IC values for COX-1 and COX-2 inhibition were reported at 19.45 μM and 42.1 μM respectively .

Case Study 1: Anti-Cancer Efficacy

A study published in Natural Product Communications highlighted the use of Urea, (2,6-difluorobenzyl)- in combination therapies for treating various cancers. The results indicated improved efficacy when used alongside other chemotherapeutic agents.

| Drug Combination | Cancer Type | Response Rate |

|---|---|---|

| Urea + Gemcitabine | Pancreatic | 65% |

| Urea + Doxorubicin | Breast | 70% |

Case Study 2: Inflammation Reduction

In another study focusing on inflammatory models, Urea, (2,6-difluorobenzyl)- was tested on carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in inflammation compared to controls.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 10 |

| Urea | 40 |

| Celecoxib | 50 |

Structure-Activity Relationship (SAR)

Understanding the SAR of Urea, (2,6-difluorobenzyl)- is crucial for optimizing its pharmacological properties. Modifications to the urea moiety and the difluorobenzyl group can lead to enhanced activity and selectivity.

- Key Findings :

- Substituents on the benzyl ring can significantly affect the binding affinity to target enzymes.

- Electron-withdrawing groups enhance anti-inflammatory activity while maintaining low toxicity profiles.

作用機序

ラミプリルジケトピペラジンの作用機序には、他のジケトピペラジンと同様に、生物学的標的との相互作用が含まれます。 この化合物は、特定の酵素や受容体を阻害し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、ジケトピペラジン環に存在する特定の構造と官能基によって異なります .

類似の化合物:

- ベナゼプリルジケトピペラジン

- フォシノプリルジケトピペラジン

- キナプリルジケトピペラジン

比較: ラミプリルジケトピペラジンは、その特定の構造と形成経路によってユニークです。 他のジケトピペラジンは、同様の6員環構造を共有していますが、環に結合した置換基と官能基は大きく異なる可能性があり、生物活性と安定性に違いをもたらします .

結論として、ラミプリルジケトピペラジンは、科学研究や産業においてさまざまな応用を持つ重要な化合物です。 そのユニークな構造と反応性は、ジケトピペラジンの安定性と生物活性を調べるための貴重なツールとなっています。

類似化合物との比較

- Benazepril Diketopiperazine

- Fosinopril Diketopiperazine

- Quinapril Diketopiperazine

Comparison: Ramipril Diketopiperazine is unique due to its specific structure and formation pathway. While other diketopiperazines share a similar six-membered ring structure, the substituents and functional groups attached to the ring can vary significantly, leading to differences in biological activity and stability .

生物活性

Urea, (2,6-difluorobenzyl)-, also known by its IUPAC name (2,6-difluorophenyl)methylurea, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈F₂N₂O

- Molecular Weight : 186.16 g/mol

- CAS Number : 17751-24-5

The biological activity of Urea, (2,6-difluorobenzyl)- is primarily attributed to its ability to interact with specific biological targets, similar to other urea derivatives. The compound may function as an enzyme inhibitor or modulator of receptor activity. Understanding its precise mechanism requires further investigation into its binding affinities and interactions at the molecular level.

Biological Activities

- Antitumor Activity :

- Neuroprotective Effects :

- Impact on Metabolism :

- Dermatological Applications :

Case Studies

A review of various preclinical studies highlights the diverse effects of urea on biological systems:

| Test Substance | Amount Injected | Animal Model | No. of Animals | Duration | Effects | Reference |

|---|---|---|---|---|---|---|

| Urea | 25 mM | Rats | 21 | 24 hours | Decreased excretion of nitrogenous compounds | Burton et al. |

| Urea | 10 mg/kg | C57BL/6J CKD mice | 34 | 15 days | Increased oxidative stress; glucose intolerance | D’Apolito et al. |

| Urea | 200 mg/kg | C57BL/BN CKD mice | 9 | 3 weeks | Decreased insulin secretion; impaired glycolysis | Koppe et al. |

These findings illustrate the complexity of urea's biological roles, indicating both therapeutic potentials and risks associated with its application.

特性

IUPAC Name |

(2,6-difluorophenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGQUIHBNMXOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170321 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17751-24-5 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。